Tranexamic acid

Vue d'ensemble

Description

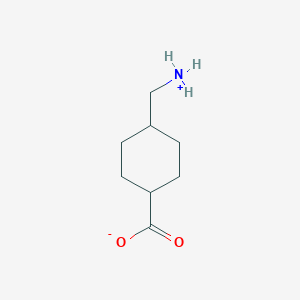

L’acide tranexamique est un dérivé synthétique de l’acide aminé lysine. Il est largement utilisé comme agent antifibrinolytique pour traiter ou prévenir les pertes de sang excessives dans diverses conditions médicales, notamment les traumatismes importants, les saignements post-partum, la chirurgie, l’extraction dentaire, les saignements de nez et les règles abondantes . L’acide tranexamique agit en inhibant l’activation du plasminogène en plasmine, empêchant ainsi la dégradation des caillots de fibrine .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

L’acide tranexamique peut être synthétisé par plusieurs méthodes. Une méthode courante implique l’hydrogénation de l’acide aminométhylbenzoïque en présence d’un catalyseur et d’acide sulfurique . Une autre méthode consiste à utiliser un diester d’acide 1,4-cyclohexanedicarboxylique comme matière de départ, qui subit une série de réactions, notamment l’estérification, l’hydrogénation et la transposition, pour donner de l’acide tranexamique .

Méthodes de production industrielle

Dans les milieux industriels, l’acide tranexamique est généralement produit par hydrogénation de l’acide aminométhylbenzoïque, suivie d’étapes de purification pour éliminer les impuretés et obtenir le produit final . Le procédé implique l’utilisation de catalyseurs et de conditions de réaction contrôlées pour garantir un rendement et une pureté élevés.

Analyse Des Réactions Chimiques

Types de réactions

L’acide tranexamique subit principalement des réactions de substitution en raison de la présence des groupes amino et carboxyle. Il peut également participer à des réactions d’hydrogénation pour convertir ses composés précurseurs en produit final .

Réactifs et conditions courants

Les réactifs courants utilisés dans la synthèse de l’acide tranexamique comprennent l’acide sulfurique, l’hydrogène gazeux et divers catalyseurs tels que le palladium ou le platine . Les réactions sont généralement réalisées sous des conditions de température et de pression contrôlées pour garantir un rendement et une pureté optimaux.

Principaux produits formés

Le principal produit formé par la synthèse de l’acide tranexamique est l’acide trans-4-aminométhylcyclohexanecarboxylique, qui est la forme active du composé .

Applications De Recherche Scientifique

Surgical Applications

Overview : TXA is extensively used in surgical settings to minimize blood loss and reduce the need for blood transfusions.

- Orthopedic Surgery : A meta-analysis indicated that TXA significantly reduces blood loss in total knee arthroplasty (TKA) and total hip arthroplasty (THA) patients. The administration of TXA resulted in a reduction in total blood loss by approximately 30% compared to controls .

- Cardiac Surgery : In cardiac surgeries, TXA has been shown to reduce postoperative bleeding and the need for reoperation due to bleeding complications. Studies suggest a reduction in chest tube drainage by up to 50% when TXA is used .

- Obstetric Applications : TXA is particularly effective in managing postpartum hemorrhage (PPH). The CRASH-2 trial demonstrated that early administration of TXA in trauma patients reduced mortality due to bleeding by one-third. Similar results were observed in obstetric settings, where TXA significantly decreased PPH rates .

Trauma Management

Overview : TXA plays a critical role in trauma care, especially in cases of significant hemorrhage.

- Traumatic Brain Injury (TBI) : A randomized clinical trial assessed the efficacy of out-of-hospital TXA administration for patients with moderate to severe TBI. While the results showed no statistically significant improvement in neurologic outcomes at six months, there was a notable trend towards reduced mortality .

- General Trauma : The CRASH-2 trial involved over 20,000 trauma patients and found that TXA administration reduced mortality from traumatic bleeding from 16% to 14.5% . This trial established TXA as a standard treatment in trauma protocols worldwide.

Gynecological Applications

Overview : TXA is commonly used to treat heavy menstrual bleeding (menorrhagia).

- Menorrhagia Management : Clinical guidelines recommend TXA as a first-line treatment for menorrhagia due to its effectiveness and safety profile. Studies have shown that it can reduce menstrual blood loss by approximately 50% compared to placebo .

Dermatological Uses

Overview : Recently, TXA has gained attention in dermatology for its anti-inflammatory properties.

- Melasma Treatment : TXA has been utilized off-label for treating melasma due to its ability to inhibit melanin production. Clinical studies have reported significant improvements in skin pigmentation when TXA is applied topically or administered orally .

- Other Dermatological Conditions : Beyond melasma, TXA has shown potential benefits in treating conditions like rosacea and post-inflammatory hyperpigmentation .

Other Clinical Applications

- Dental Surgery : In dental procedures, particularly those involving significant bleeding risk, such as tooth extractions or periodontal surgeries, TXA can be used effectively to control bleeding and promote hemostasis .

- Gastrointestinal Bleeding : Recent studies have indicated that TXA may be beneficial in managing gastrointestinal hemorrhages, reducing the need for surgical interventions and improving patient outcomes .

Data Summary Table

Case Studies

- CRASH-2 Trial : This landmark study demonstrated that early administration of TXA significantly reduced mortality due to traumatic bleeding across diverse patient populations globally.

- Postpartum Hemorrhage Study : A clinical trial involving women with PPH showed that those treated with TXA had a 31% lower risk of death compared to controls, leading to its inclusion on the WHO Essential Medicines List .

- Melasma Treatment Study : A randomized controlled trial highlighted the efficacy of topical and oral TXA formulations in significantly improving melasma severity scores compared to placebo groups .

Mécanisme D'action

L’acide tranexamique exerce ses effets en inhibant de manière compétitive l’activation du plasminogène en plasmine, une enzyme clé impliquée dans la dégradation des caillots de fibrine . En se liant aux sites de liaison de la lysine sur le plasminogène, l’acide tranexamique empêche la conversion du plasminogène en plasmine, réduisant ainsi la fibrinolyse et stabilisant les caillots sanguins .

Comparaison Avec Des Composés Similaires

L’acide tranexamique est souvent comparé à l’acide ε-aminocaproïque, un autre agent antifibrinolytique. Bien que les deux composés inhibent la fibrinolyse, l’acide tranexamique est environ dix fois plus puissant que l’acide ε-aminocaproïque . D’autres composés similaires comprennent l’acide aminométhylbenzoïque et le diester d’acide 1,4-cyclohexanedicarboxylique, qui sont utilisés comme précurseurs dans la synthèse de l’acide tranexamique .

Conclusion

L’acide tranexamique est un agent antifibrinolytique polyvalent et puissant qui possède une large gamme d’applications en médecine, en biologie, en chimie et dans l’industrie. Son mécanisme d’action unique et sa grande puissance en font un composé précieux pour prévenir et traiter les pertes de sang excessives dans diverses conditions médicales.

Activité Biologique

Tranexamic acid (TXA) is a synthetic derivative of the amino acid lysine, primarily recognized for its antifibrinolytic properties. It plays a crucial role in managing bleeding disorders by inhibiting fibrinolysis, the process that breaks down fibrin in blood clots. This article delves into the biological activity of TXA, its mechanisms of action, clinical applications, and emerging research findings.

TXA exerts its biological effects primarily through the inhibition of plasminogen activation. It binds to lysine-binding sites on plasminogen, preventing its conversion to plasmin, which is responsible for fibrin degradation. The detailed mechanism includes:

- Competitive Inhibition : TXA competes with plasminogen for binding sites on fibrin, effectively stabilizing blood clots and reducing hemorrhage.

- Concentration-Dependent Effects : At higher concentrations, TXA acts as a noncompetitive inhibitor of plasmin, further enhancing its antifibrinolytic action .

Pharmacokinetics

- Bioavailability : After oral administration, TXA has a bioavailability of approximately 30-50%, unaffected by food intake.

- Volume of Distribution : The drug distributes widely in body tissues, with a half-life ranging from 2 to 3 hours.

- Elimination : TXA is primarily excreted unchanged in the urine, necessitating dosage adjustments in patients with renal impairment .

Clinical Applications

TXA is employed in various clinical settings due to its effectiveness in reducing blood loss. Notable applications include:

- Surgical Procedures : TXA significantly decreases blood loss during surgeries such as cardiac surgery, spinal surgery, and transurethral resection of the prostate (TURP) .

- Trauma Management : The CRASH-2 trial demonstrated that administering TXA within three hours of trauma significantly reduced mortality due to bleeding by approximately 31% .

- Postpartum Hemorrhage : The WOMAN trial highlighted TXA's role in reducing mortality from postpartum hemorrhage when administered promptly .

Case Studies

- Cardiac Surgery : A study involving patients undergoing coronary artery bypass grafting showed that those receiving TXA had lower rates of bleeding and required fewer transfusions compared to controls .

- Spinal Surgery Complications : Reports indicated several cases where accidental spinal injections of TXA led to severe complications, including seizures. These incidents underscore the importance of proper administration techniques and monitoring .

- Antimicrobial Activity : Recent studies have explored TXA's potential antimicrobial properties. In vitro experiments revealed that TXA could reduce bacterial growth in planktonic models but was ineffective against biofilms. This suggests a possible adjunct role in preventing infections post-surgery .

Emerging Research Findings

Recent studies continue to investigate the broader implications of TXA:

- Repurposing for Gastrointestinal Surgery : A novel formulation (LB1148) incorporating TXA is being developed to enhance recovery after gastrointestinal surgeries by minimizing protease activity that disrupts intestinal barriers .

- Antimicrobial Properties : Research indicates that at specific concentrations (10 mg/mL), TXA can significantly reduce viable bacterial counts in certain pathogens like Staphylococcus aureus, suggesting potential applications beyond hemostasis .

Summary Table of Clinical Findings

| Study/Trial | Application | Key Findings |

|---|---|---|

| CRASH-2 | Trauma | 31% reduction in mortality from bleeding |

| WOMAN | Postpartum Hemorrhage | Significant reduction in maternal mortality |

| Cardiac Surgery | Surgical Bleeding | Lower bleeding rates and transfusion requirements |

| LB1148 Phase Trials | GI Surgery Recovery | Improved recovery times post-surgery |

Propriétés

IUPAC Name |

4-(aminomethyl)cyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c9-5-6-1-3-7(4-2-6)8(10)11/h6-7H,1-5,9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYDJEQRTZSCIOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1CN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3045350, DTXSID50904827 | |

| Record name | Tranexamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3045350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Aminomethyl)-cyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50904827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Tranexamic acid competitively and reversibly inhibits the activation of plasminogen via binding at several distinct sites, including four or five low-affinity sites and one high-affinity site, the latter of which is involved in its binding to fibrin. The binding of plasminogen to fibrin induces fibrinolysis - by occupying the necessary binding sites tranexamic acid prevents this dissolution of fibrin, thereby stabilizing the clot and preventing hemorrhage. | |

| Record name | Tranexamic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00302 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

701-54-2, 1197-17-7, 1197-18-8 | |

| Record name | 4-(Aminomethyl)cyclohexanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=701-54-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexanecarboxylic acid, 4-(aminomethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000701542 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | cis-Tranexamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001197177 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tranexamic acid [USAN:USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001197188 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tranexamic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00302 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | tranexamic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758176 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | tranexamic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=291305 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tranexamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3045350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Aminomethyl)-cyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50904827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tranexamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.471 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(Aminomethyl)-cyclohexanecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRANEXAMIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6T84R30KC1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TRANEXAMIC ACID, CIS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/37YD696II6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

>300 °C | |

| Record name | Tranexamic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00302 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.